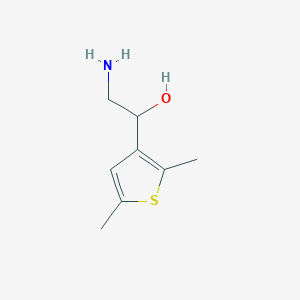
3-(2,5-Dimethylfuran-3-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylfuran-3-yl)butan-1-amine is an organic compound with the molecular formula C10H17NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine typically involves the reaction of 2,5-dimethylfuran with a suitable amine precursor. One common method is the Paal–Knorr reaction, where 2,5-dimethylfuran undergoes a condensation reaction with an amine, such as butan-1-amine, under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines .
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylfuran-3-yl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The furan ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: A precursor to 3-(2,5-Dimethylfuran-3-yl)butan-1-amine, used in similar applications.
Furan: The parent compound, widely used in organic synthesis and industrial applications.
Pyrrole: Another heterocyclic compound with similar structural features and applications.
Uniqueness
This compound is unique due to the presence of both the furan ring and the amine group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-(2,5-dimethylfuran-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-7(4-5-11)10-6-8(2)12-9(10)3/h6-7H,4-5,11H2,1-3H3 |
Clave InChI |
APPGDFCHJKYTFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


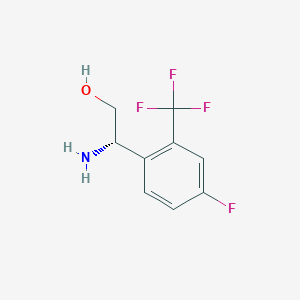

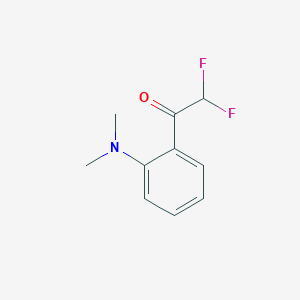
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
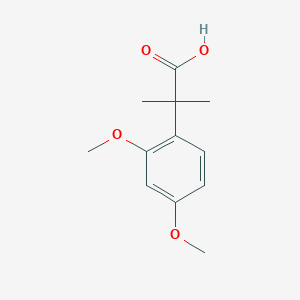
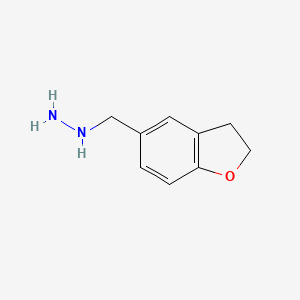

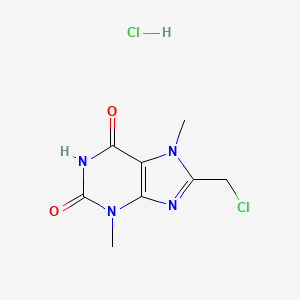
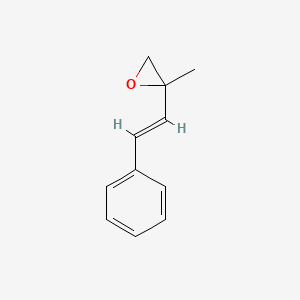

![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)

